Equilin

概要

説明

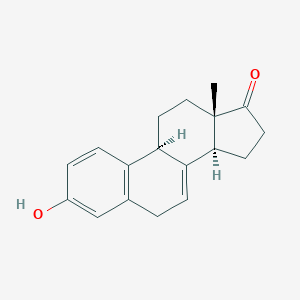

エクイリンは、馬に存在する天然エストロゲン性ステロイドホルモンです。これは、閉経症状のホルモン補充療法に使用されるエストロゲン結合体の主要な成分の1つです。エクイリンはエストロゲン活性で知られており、妊娠した雌馬の尿中に存在します。 化学式はC18H20O2、モル質量は268.35 g/molです .

作用機序

エクイリンは、女性の生殖器、乳房、視床下部、下垂体などの標的組織のエstrogen受容体(ERαとERβ)に結合することでその効果を発揮します。結合すると、受容体が活性化され、DNA、RNA、および特定のタンパク質の合成の増加につながります。 これにより、月経周期の調節、二次性徴の維持、ゴナドトロピンの放出の調節など、さまざまな生理学的プロセスの調節が行われます .

類似化合物:

エストロン: ヒトと馬の両方に見られる別の天然エストロゲン。

17β-エストラジオール: ヒトで最も強力な天然エストロゲン。

エクイレニン: エストロゲン活性に類似したエクイリンの誘導体。

比較: エクイリンは、妊娠した雌馬の尿から得られるエストロゲン結合体に存在するため、ユニークです。それは、A環とB環に4つの二重結合を持つ独特の構造を持ち、エストロンや17β-エストラジオールなどの他のエストロゲンとは異なります。 エクイリンのエstrogen受容体への結合親和性は、エストラジオールと比較して低くなりますが、17β-ジヒドロエクイリンなどのその誘導体は、より高い結合親和性を示します .

生化学分析

Biochemical Properties

Equilin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, this compound was found to be less potent than oestrone as a growth stimulus to preputial glands in young rats and to seminal vesicles in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels . The metabolic pathway leading to this compound and equilenin biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent .

準備方法

合成経路および反応条件: エクイリンは、市販されている19-ヒドロキシアンドロスト-4-エン-3,17-ジオンから一連の化学反応によって合成することができます。 このプロセスはレトロアルドール芳香族化を含み、出発物質を効率的にエクイリンとその誘導体に転換します . エクイリン、17β-ジヒドロエクイリン、および17α-ジヒドロエクイリンの全体的な収率は、それぞれ32%、37%、および25%です .

工業生産方法: エクイリンの工業生産は、通常、妊娠した雌馬の尿からの抽出を含みます。 抽出されたエストロゲン結合体は、その後精製され、処理されてエクイリンとその誘導体が得られます .

化学反応の分析

反応の種類: エクイリンは、酸化、還元、および置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: エクイリンは、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: エクイリンの還元は、パラジウム触媒の存在下で水素ガスを使用して達成することができます。

置換: 置換反応は、適切な条件下でハロゲンまたは他の求核剤と起こることができます。

生成される主な生成物:

酸化: エクイリンの酸化は、エクイレニンを生成する可能性があります。

還元: 還元は17β-ジヒドロエクイリンを生成することができます。

4. 科学研究における用途

エクイリンは、科学研究で幅広い用途があります。

科学的研究の応用

Equilin has a wide range of applications in scientific research:

Chemistry: this compound is used as a reference compound in the study of estrogenic steroids and their derivatives.

Biology: It is studied for its role in the endocrine system and its effects on various biological processes.

Medicine: this compound is a key component of hormone replacement therapy for menopausal symptoms.

類似化合物との比較

Estrone: Another naturally occurring estrogen found in both humans and horses.

17β-Estradiol: The most potent natural estrogen in humans.

Equilenin: A derivative of equilin with similar estrogenic activity.

Comparison: this compound is unique due to its presence in conjugated estrogens derived from pregnant mares’ urine. It has a distinct structure with four double bonds in the A- and B-rings, which differentiates it from other estrogens like estrone and 17β-estradiol. This compound’s binding affinity to estrogen receptors is lower compared to estradiol, but its derivatives, such as 17β-dihydrothis compound, exhibit higher binding affinities .

生物活性

Equilin is a steroid hormone derived from the urine of pregnant mares and is one of the primary components of conjugated equine estrogens (CEE). It has garnered attention for its distinct biological activities, particularly in cardiovascular health, neuroprotection, and its role in hormone replacement therapy (HRT). This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Effects

This compound exhibits various pharmacological actions that differentiate it from other estrogens such as 17β-estradiol. Key areas of interest include:

- Vasodilatory Effects : this compound has been shown to induce vasodilation in mesenteric arteries. In studies involving spontaneously hypertensive rats, this compound produced a concentration-dependent relaxation comparable to that of 17β-estradiol. However, it operates through mechanisms that do not involve classical estrogen receptor activation, indicating an alternative pathway for its vasodilatory effects .

- Antioxidant Properties : this compound displays higher antioxidant potency than estrone and 17β-estradiol. This property may contribute to its cardiovascular protective effects by reducing oxidative stress in vascular smooth muscle cells .

- Neurotrophic Effects : Research indicates that this compound promotes growth factor signaling pathways, which are crucial for neuroprotection. Its neurotrophic effects suggest potential applications in treating neurodegenerative diseases .

This compound's mechanisms of action are multifaceted:

- Calcium Channel Blockade : this compound has been observed to block L-type calcium channels in vascular smooth muscle cells, which contributes to its vasodilatory effects. This action is less effective than that of 17β-estradiol but still significant .

- Estrogen Receptor Interaction : Although this compound has a lower affinity for estrogen receptors compared to other estrogens, it still influences cellular pathways related to growth and proliferation through non-genomic mechanisms .

- Metabolic Pathways : The metabolic clearance rate (MCR) of this compound sulfate (EqS) is crucial for understanding its biological activity. Studies indicate that EqS can be converted into several active metabolites, including 17β-dihydrothis compound, which has a stronger affinity for estrogen receptors and may enhance the overall efficacy of this compound in therapeutic contexts .

Comparative Efficacy with Other Estrogens

The following table summarizes the comparative efficacy of this compound and 17β-estradiol in inducing vasodilation in mesenteric arteries:

| Contractile Agents | This compound (R_MAX) | This compound (pD2) | 17β-Estradiol (R_MAX) | 17β-Estradiol (pD2) |

|---|---|---|---|---|

| U46619 | 99.94 ± 0.57 | 4.79 ± 0.02 | 92.67 ± 2.05 | 4.75 ± 0.08 |

| ET-1 | 91.84 ± 1.40 | 5.15 ± 0.06 | 91.13 ± 1.42 | 5.17 ± 0.11 |

| PDBu | 96.41 ± 1.20 | 5.03 ± 0.04 | 94.69 ± 2.78 | 5.16 ± 0.06 |

| KCl | 99.15 ± 0.42 | 4.95 ± 0.02 | 98.24 ± 0.37 | 5.15 ± 0.02 |

Values are means ± S.E.M for four to six animals.

Case Studies

Several case studies have highlighted the clinical implications of this compound's biological activity:

- Hormone Replacement Therapy : In postmenopausal women, this compound is often included in HRT formulations due to its beneficial effects on menopausal symptoms and bone density preservation . Research has shown that patients receiving CEE containing this compound report improved quality of life metrics compared to those receiving placebo treatments.

- Cardiovascular Health : A study on postmenopausal women indicated that those treated with this compound showed lower incidences of cardiovascular events compared to untreated controls, suggesting a protective role against heart disease linked to its vasodilatory properties .

特性

IUPAC Name |

3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3-5,10,14,16,19H,2,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRLQDKEXYKHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)O)C1CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859387 | |

| Record name | 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-86-2 | |

| Record name | equilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。